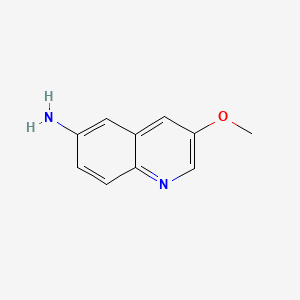
Manganese(2+);phosphenic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(2+);phosphenic acid;hydrate is a compound that consists of manganese ions, phosphenic acid, and water molecules. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of manganese(2+);phosphenic acid;hydrate typically involves the reaction of manganese salts with phosphenic acid under controlled conditions. One common method is the hydrolysis of phosphonates with hydrochloric acid. This process involves using a concentrated hydrochloric acid solution (35–37% in water) at reflux for 1 to 12 hours . The reaction conditions, including temperature and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. The immersion method is commonly used for processing manganese phosphate coatings. This method includes steps such as degreasing/cleaning, water rinses, pickling in mineral acid, activation, manganese phosphating, and lubrication using oils or emulsion . The manganese phosphating step typically involves immersing the materials in a bath of dilute phosphoric acid at approximately 95°C for about 5–20 minutes.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese(2+);phosphenic acid;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the manganese-catalyzed degradation of phosphonic acids. This reaction involves the oxidation of complexed manganese(2+) by oxygen to manganese(3+), followed by the oxidation of phosphonate by manganese(3+), yielding stable phosphonic acid breakdown products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrochloric acid, and other metal ions such as calcium and zinc. The reaction conditions, such as pH and temperature, play a crucial role in determining the reaction outcomes. For example, the presence of other cations like calcium and zinc can slow down the reaction by competing with manganese(2+) for the phosphonate .
Major Products Formed: The major products formed from the reactions of this compound include various phosphonic acid breakdown products. These products are often stable and can be detected using chromatographic methods .
Wissenschaftliche Forschungsanwendungen
Manganese(2+);phosphenic acid;hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for the degradation of phosphonic acids . Additionally, this compound is used in the production of manganese phosphate coatings, which are important for corrosion and wear protection in various industries .
Wirkmechanismus
The mechanism of action of manganese(2+);phosphenic acid;hydrate involves the oxidation of complexed manganese(2+) by oxygen to manganese(3+), followed by the oxidation of phosphonate by manganese(3+). This process results in the formation of stable phosphonic acid breakdown products . The molecular targets and pathways involved in this mechanism include the interaction of manganese ions with phosphonate molecules and the subsequent oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Manganese(2+);phosphenic acid;hydrate can be compared with other similar compounds such as manganese(2+) phosphate and manganese(2+) hydrogen phosphate monohydrate. These compounds share similar chemical properties and applications but differ in their specific structures and reactivity. For example, manganese(2+) phosphate is commonly used in phosphate conversion coatings, while manganese(2+) hydrogen phosphate monohydrate is used in various industrial applications .
List of Similar Compounds:- Manganese(2+) phosphate
- Manganese(2+) hydrogen phosphate monohydrate
- Hydroxyethanebisphosphonic acid (HEDP)
- Ethylenediaminetetramethylenephosphonic acid (EDTMP)
- Diethylenetriaminepentamethylenephosphonic acid (DTPMP)
Eigenschaften
IUPAC Name |
manganese(2+);phosphenic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2HO3P.H2O/c;2*1-4(2)3;/h;2*(H,1,2,3);1H2/q+2;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDCPSSBKYBCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[P+](=O)[O-].O[P+](=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO7P2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721217 |
Source


|
| Record name | manganese(2+);phosphenic acid;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109135-78-6 |
Source


|
| Record name | manganese(2+);phosphenic acid;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)




![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)




![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/new.no-structure.jpg)

